3-(benzoylamino)-N,N-dimethylbenzamide
Overview
Description
3-(benzoylamino)-N,N-dimethylbenzamide is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.121177757 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemistry and Synthetic Utility
- Synthetic Utility in Organic Chemistry : N,N-Dimethylbenzamide derivatives serve as precursors for various synthetic transformations. For example, they react with vicinal cis-diols to produce cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, useful as temporary protecting groups for vicinal diols, facilitating selective benzoylation and acetylation under mild conditions (Hanessian & Moralioglu, 1972).
Pharmacological Applications
- Histone Deacetylase Inhibition for Cancer Therapy : Novel N-acylhydrazone (NAH) derivatives designed from the structure of trichostatin A, including compounds with "3-(benzoylamino)-N,N-dimethylbenzamide" scaffolds, act as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds have shown to increase α-tubulin acetylation, affect cell migration, induce cell cycle arrest, and trigger apoptosis through caspase activation, suggesting potential applications in cancer therapy (Rodrigues et al., 2016).
Chemical Reactions and Mechanisms
- Reactions and Mechanistic Insights : The reactivity of N,N-dimethylbenzamide derivatives with various reagents leads to the formation of diverse chemical structures, highlighting the compound's versatility in organic synthesis. For instance, reactions with active methylene compounds, amines, and hydrazines result in α-dimethylaminobenzylidene derivatives, while interactions with heavy metal salts demonstrate the compound's utility in synthesizing heterocyclic compounds (Mukaiyama & Yamaguchi, 1966).
Material Science Applications
- Organic Semiconductor Molecules : The reactivity of air-stable dihydrobenzoimidazole N-dopants, closely related to N,N-dimethylbenzamide structures, with organic semiconductor molecules underscores their importance in materials science. Such dopants are instrumental in the development of organic electronics, demonstrating the broad applicability of N,N-dimethylbenzamide derivatives beyond traditional organic chemistry (Jhulki et al., 2021).
Future Directions
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as l-alpha-amino acids . These are alpha amino acids which have the L-configuration of the alpha-carbon atom . Amino acids play crucial roles in numerous biological processes, including protein synthesis, enzyme function, and neurotransmission.
Properties
IUPAC Name |
3-benzamido-N,N-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)16(20)13-9-6-10-14(11-13)17-15(19)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGGZTQIJBZRSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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